

Introduction: The Significance of Genipin 1-gentiobioside

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Compound of Interest

Compound Name: Genipin 1-gentiobioside

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Genipin 1-gentiobioside is a prominent iridoid glycoside isolated from the fruits of *Gardenia jasminoides* Ellis (Zhizi), a plant with a long history in traditional Chinese medicine.^{[1][2]} Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system, and they serve crucial defensive roles in plants.^{[3][4]} For researchers and drug development professionals, **Genipin 1-gentiobioside** and its derivatives are of significant interest due to a wide spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic effects.^{[2][5]} Understanding its biosynthesis is paramount for harnessing its therapeutic potential, enabling biotechnological production, and developing novel derivatives.

This guide provides a detailed exploration of the multi-stage enzymatic pathway that constructs this complex molecule, from primary metabolites to the final glycosylated product. We will delve into the key enzymes, their mechanisms, the experimental logic used to elucidate the pathway, and detailed protocols for practical application in a research setting.

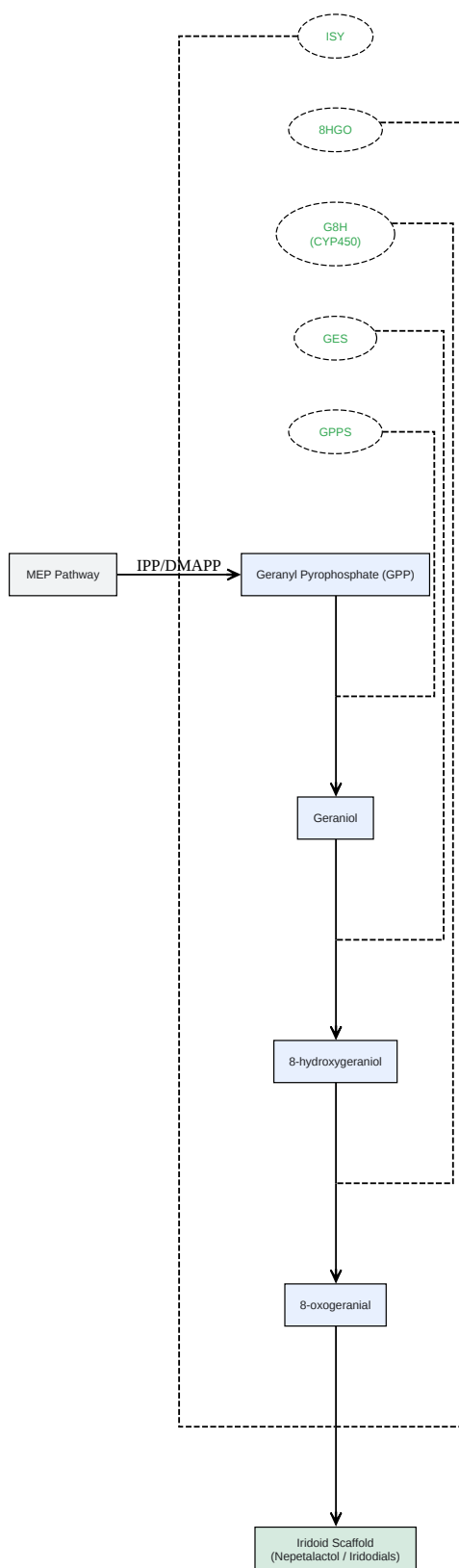
Part 1: The Core Biosynthetic Pathway

The assembly of **Genipin 1-gentiobioside** is a sophisticated process that can be conceptually divided into three major modules: the formation of the core iridoid scaffold, the functionalization of this scaffold to create the genipin aglycone, and the final sequential glycosylation steps.

Upstream Module: Forging the Iridoid Scaffold

The journey begins in the plastids via the methylerythritol phosphate (MEP) pathway, which supplies the universal C5 building blocks of all terpenes: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

- **Precursor Formation:** Geranyl Pyrophosphate Synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), the C10 precursor for all monoterpenes.[\[6\]](#)
- **The Committed Step:** The first committed step towards iridoid biosynthesis is the conversion of GPP to the acyclic monoterpene alcohol, geraniol. This hydrolysis reaction is catalyzed by Geraniol Synthase (GES).[\[7\]](#)[\[8\]](#)
- **Sequential Oxidation:** Geraniol undergoes a two-step oxidation. First, Geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase, hydroxylates geraniol to form 8-hydroxygeraniol.[\[7\]](#)[\[8\]](#) Subsequently, 8-hydroxygeraniol oxidoreductase (8HGO), an alcohol dehydrogenase, oxidizes 8-hydroxygeraniol to 8-oxogeraniol.[\[7\]](#)[\[9\]](#)
- **Reductive Cyclization:** The hallmark of iridoid biosynthesis is the formation of the bicyclic skeleton. The linear 8-oxogeraniol is converted into the reactive intermediate 8-oxocitronellyl enol by the enzyme Iridoid Synthase (ISY).[\[7\]](#)[\[9\]](#)[\[10\]](#) This intermediate then undergoes a stereospecific cyclization to form nepetalactol, the foundational scaffold of iridoids, along with its open form, iridodial.[\[4\]](#)[\[11\]](#) In *Gardenia jasminoides*, three distinct ISY homologs have been identified (GjISY, GjISY2, and GjISY4), with GjISY2 showing the highest catalytic efficiency, suggesting it is the major contributor to the iridoid pool in this plant.[\[11\]](#)



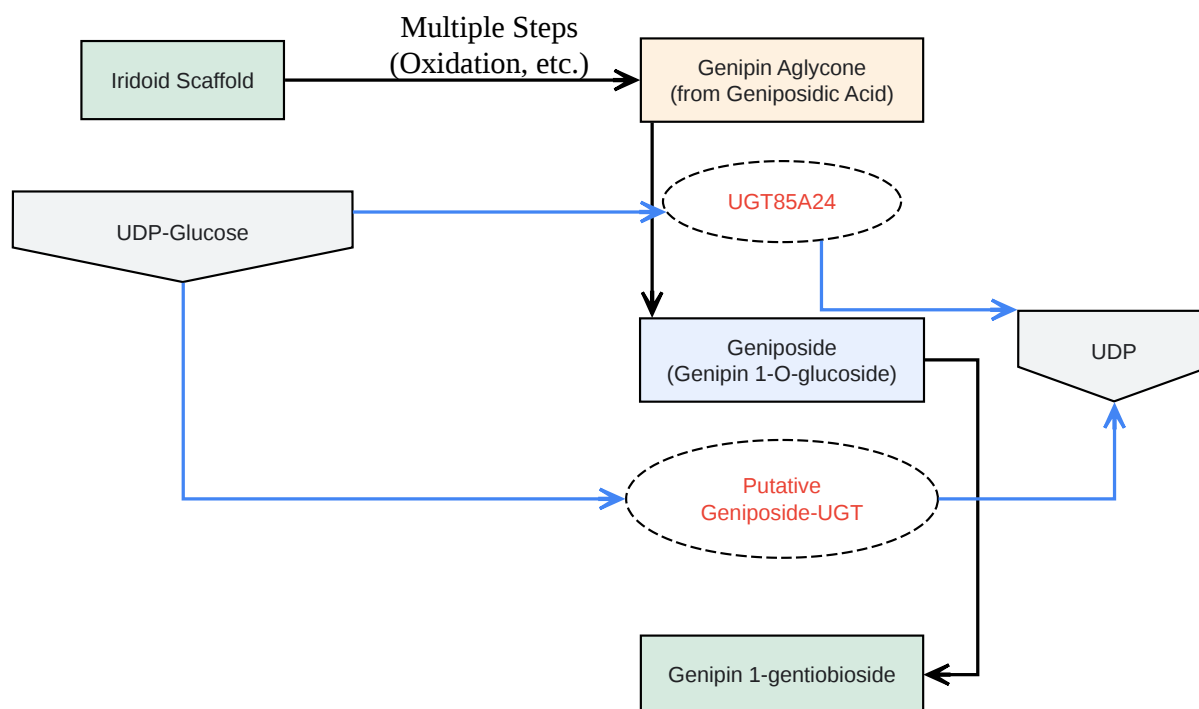
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Caption: Upstream module of iridoid biosynthesis.

Midstream & Downstream Modules: Tailoring and Glycosylation

Once the core iridoid scaffold is formed, it undergoes a series of oxidative and rearrangement reactions, followed by sequential glycosylation to yield the final product. The pathway likely proceeds through key intermediates such as 7-deoxyloganic acid and loganin, which are precursors to many iridoid glycosides.[12]

- **Scaffold Modification:** The nepetalactol/iridodial scaffold is further processed by oxidases, hydroxylases, and methyltransferases to form geniposidic acid.
- **First Glucosylation (Geniposide Formation):** The aglycone is then glycosylated. In *Gardenia jasminoides*, the enzyme UDP-glucose:iridoid glucosyltransferase (UGT85A24) has been identified and characterized.[13] This enzyme specifically transfers a glucose moiety from UDP-glucose to the 1-O-hydroxyl group of the genipin aglycone, forming Geniposide.[13] This step is crucial, as glycosylation often enhances the stability and water solubility of secondary metabolites.
- **Second Glucosylation (Gentiobioside Formation):** The final step is the addition of a second glucose molecule to geniposide to form a β -1,6 linkage, creating the gentiobiose moiety. This reaction is catalyzed by a putative Geniposide: UDP-glucosyltransferase. While **Genipin 1-gentiobioside** is a known major constituent of *Gardenia*, the specific enzyme responsible for this second glycosylation step has not yet been definitively isolated and characterized, representing an active area of research.[1][14]



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Caption: Final tailoring and glycosylation steps.

Part 2: Pathway Regulation and Key Enzyme Data

The biosynthesis of specialized metabolites like **Genipin 1-gentiobioside** is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses.

Transcriptional Regulation

Plant hormones, particularly jasmonates (JAs), are well-known elicitors of secondary metabolite production.[15][16] The JA signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn releases transcription factors (TFs) that activate the expression of biosynthetic genes.[16] Families of TFs, including AP2/ERF, bHLH, and MYB, have been shown to regulate various branches of terpenoid and alkaloid biosynthesis and are prime candidates for controlling the flux through the geniposide pathway.[17][18][19] For

instance, studies in Gardenia cell cultures have shown that methyl jasmonate (MeJA) can enhance the accumulation of iridoid glycosides and related phenolic compounds.[20]

Key Enzyme Data

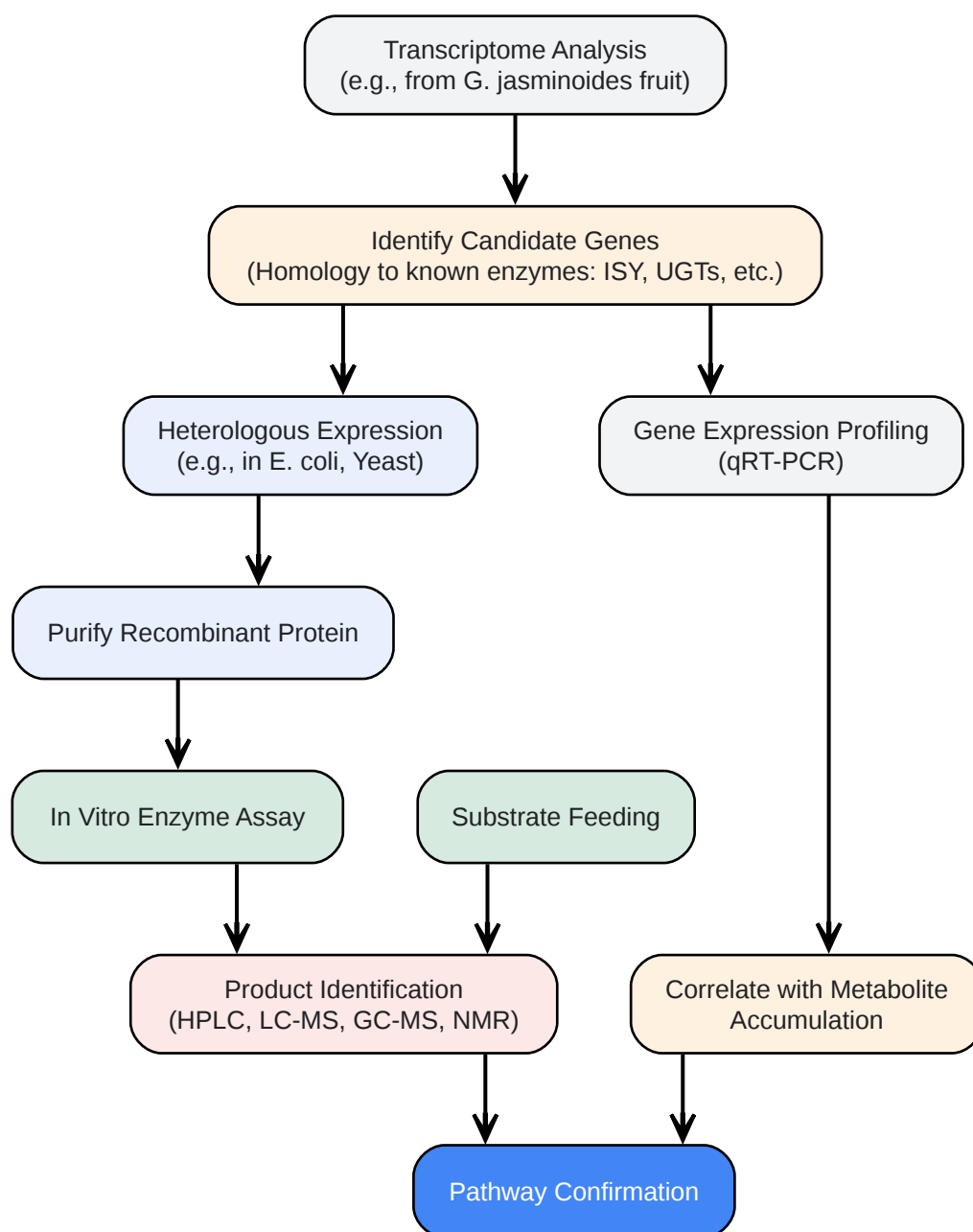
The functional characterization of biosynthetic enzymes is critical for pathway elucidation and metabolic engineering. While kinetic data for the entire pathway in Gardenia is not fully available, key studies have provided valuable parameters for specific steps.

Enzyme	Abbreviation	Function	Cofactor(s)	Substrate	Apparent K_m	Reference
Geraniol Synthase	GES	GPP → Geraniol	Mg ²⁺ /Mn ²⁺	GPP	-	[7]
Geraniol 8-hydroxylase	G8H	Geraniol → 8-hydroxygeraniol	NADPH, O ₂	Geraniol	-	[7][8]
8-hydroxygeraniol oxidoreductase	8HGO	8-hydroxygeraniol → 8-oxogeraniol	NAD ⁺ /NADP ⁺	8-hydroxygeraniol	-	[7][9]
Iridoid Synthase	ISY	8-oxogeraniol → Iridoid Scaffold	NADPH	8-oxogeraniol	-	[10][11]
UDP-glucose:iridoid glucosyltransferase	UGT85A24	Genipin → Geniposide	UDP-Glucose	Genipin	8.8 mM	[13]
UDP-glucose:iridoid glucosyltransferase	UGT85A24	7-deoxyloganetin → 7-deoxyloganin	UDP-Glucose	7-deoxyloganetin	0.61 mM	[13]

Table 1: Summary of Key Enzymes and Available Kinetic Data.

Part 3: Experimental Methodologies for Pathway Elucidation

Elucidating a biosynthetic pathway requires a multi-faceted approach combining transcriptomics, protein biochemistry, and analytical chemistry. The choice of these methods is driven by the need to identify candidate genes, confirm the function of the enzymes they encode, and verify the production of expected intermediates and final products.



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Caption: General workflow for biosynthetic pathway elucidation.

Protocol 1: Heterologous Expression and Purification of a Target Biosynthetic Enzyme (e.g., UGT85A24)

Rationale: Plant biosynthetic enzymes are often present in low abundance, making direct purification from plant tissues challenging. Heterologous expression in a microbial host like *E. coli* allows for the production of large quantities of active, purified protein for biochemical characterization. An affinity tag (e.g., His-tag) is used to simplify purification.

Methodology:

- Gene Cloning:
 - Amplify the full-length open reading frame (ORF) of the target gene (e.g., GjUGT2 for UGT85A24) from *G. jasminoides* cDNA using PCR with primers containing appropriate restriction sites.
 - Digest the PCR product and a suitable expression vector (e.g., pET-28a or pQE-30, which add an N-terminal His₆-tag) with the corresponding restriction enzymes.
 - Ligate the digested gene into the vector and transform into a cloning strain of *E. coli* (e.g., DH5α). Verify the construct by sequencing.
- Protein Expression:
 - Transform the verified expression plasmid into an *E. coli* expression strain (e.g., BL21(DE3)).
 - Inoculate a 5 mL starter culture of LB medium (with appropriate antibiotic) and grow overnight at 37°C.
 - Use the starter culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
 - Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- Incubate for an additional 16-20 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.
- Purification:
 - Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
 - Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
 - Lyse the cells by sonication on ice.
 - Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).
 - Load the supernatant onto a pre-equilibrated Ni-NTA affinity chromatography column.
 - Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.
 - Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
 - Verify protein purity and size using SDS-PAGE. Desalt the purified protein into a suitable storage buffer using a desalting column (e.g., PD-10).

Protocol 2: In Vitro Assay for Iridoid Glucosyltransferase (UGT) Activity

Rationale: An in vitro assay using purified recombinant enzyme is the definitive method to confirm its catalytic function and determine its substrate specificity and kinetic parameters. The reaction products are typically analyzed by High-Performance Liquid Chromatography (HPLC).

Methodology:

- Reaction Setup:
 - Prepare a standard reaction mixture in a microcentrifuge tube. A total volume of 50-100 µL is typical.

- Components:
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5 - 8.0).[13]
 - Sugar Donor: 5 mM UDP-glucose.[13]
 - Aglycone Substrate: 1 mM Genipin (or other iridoid aglycone).[13]
 - Purified Enzyme: 5-20 µg of purified UGT protein.
- Include a negative control reaction without the enzyme or without UDP-glucose to ensure product formation is enzyme-dependent.
- Incubation:
 - Incubate the reaction mixture at 30°C for a set time (e.g., 10-60 minutes). The time should be within the linear range of the reaction, which can be determined through a time-course experiment.[13]
- Reaction Termination and Sample Preparation:
 - Stop the reaction by adding an equal or double volume of methanol. This precipitates the protein.
 - Centrifuge the mixture at high speed (e.g., 12,000 x g for 5 min) to pellet the precipitated protein.
- Product Analysis by HPLC:
 - Transfer the supernatant to an HPLC vial.
 - Inject an aliquot (e.g., 10-20 µL) onto a C18 reverse-phase HPLC column.
 - Elute the compounds using a gradient of water (with 0.1% formic acid) and acetonitrile.
 - Monitor the elution using a photodiode array (PDA) detector at a wavelength suitable for iridoids (e.g., 238 nm).

- Identify the product peak (e.g., Geniposide) by comparing its retention time and UV spectrum to an authentic standard.
- Quantify the product by integrating the peak area and comparing it to a standard curve.

Conclusion and Future Outlook

The biosynthetic pathway of **Genipin 1-gentiobioside** is a testament to the intricate enzymatic machinery plants have evolved to produce a vast arsenal of specialized metabolites. We have a strong understanding of the upstream pathway that forges the core iridoid skeleton and the first critical glycosylation step that produces geniposide, thanks to the characterization of key enzymes like Iridoid Synthase and UGT85A24.[\[11\]](#)[\[13\]](#)

The primary frontier for future research lies in the definitive identification and characterization of the enzymes responsible for the midstream modifications of the iridoid scaffold and, most notably, the final glucosyltransferase that attaches the second glucose to form the gentiobiose moiety. The elucidation of this complete pathway will not only satisfy fundamental scientific curiosity but will also unlock the potential for metabolic engineering. By assembling the entire enzymatic cascade in a microbial host like *Saccharomyces cerevisiae* or *Escherichia coli*, it will be possible to develop sustainable, scalable fermentation-based production platforms for **Genipin 1-gentiobioside** and its valuable aglycone, genipin.[\[4\]](#)[\[21\]](#) This biotechnological approach holds the promise of providing a reliable supply of these pharmacologically important compounds for future drug development and therapeutic applications.

References

- Alagna, F., Geu-Flores, F., Kries, H., Panara, F., Baldoni, L., O'Connor, S. E., & Osbourn, A. (2016). Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (*Olea europaea*) Fruits. *Journal of Biological Chemistry*, 291(11), 5542–5554. [\[Link\]](#)
- Boonkham, W., Senawong, T., Rattanachai, T., & Phimolsiripol, Y. (2023). Transcriptional profiling of geniposide bioconversion into genipin during gardenia fructus extract fermentation by *Lactobacillus* (*Lactiplantibacillus*) *plantarum* SN13T. *FEMS Microbiology Letters*, 370, fnad093. [\[Link\]](#)
- Geu-Flores, F., Sherden, N. H., Courdavault, V., Burlat, V., Glenn, W. S., Wu, C., Nims, E., Cui, Y., & O'Connor, S. E. (2012). An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis.

- Liu, S., Wang, H., Zhang, J., Wu, B., & Wang, Y. (2022). Identification and functional characterization of three iridoid synthases in *Gardenia jasminoides*. *Plant Molecular Biology*, 108(3), 257–270. [Link]
- Nakano, T., Suzuki, K., Ku, Y. S., Suda, H., & Muranaka, T. (2015). Jasmonate-Responsive ERF Transcription Factors Regulate Steroidal Glycoalkaloid Biosynthesis in Tomato. *Plant and Cell Physiology*, 56(9), 1819–1827. [Link]
- Pickett, J. A. (2022). Independent evolution of the iridoid biosynthetic pathway in plants and insects. *Proceedings of the National Academy of Sciences*, 119(48), e2216444119. [Link]
- Wong, K. K., Senawong, T., Rattanachai, T., & Phimolsiripol, Y. (2023). Transcriptional profiling of geniposide bioconversion into genipin during gardenia fructus extract fermentation by *Lactobacillus* (*Lactiplantibacillus*) *plantarum* SN13T.
- Nagatoshi, M., Terasaka, K., Nagatsu, A., & Mizukami, H. (2011). Iridoid-specific Glucosyltransferase from *Gardenia jasminoides*. *The Journal of Biological Chemistry*, 286(45), 39434–39442. [Link]
- Toth, E. A., & Balsevich, J. J. (2021). Biosynthetic activity of *Gardenia jasminoides* J. Ellis in in vitro cultures (review). *Vavilov Journal of Genetics and Breeding*, 25(8), 922-929. [Link]
- Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. *Journal of Experimental Botany*, 64(4), 1029–1055. [Link]
- Lichman, B. R. (2018). Gene Discovery and In Vivo Characterization of the Iridoid Biosynthesis Pathway in *Nepeta*. UEA Digital Repository. [Link]
- Goossens, J., Swinnen, E., & Goossens, A. (2017). Role and functioning of bHLH transcription factors in jasmonate signalling. *Journal of Experimental Botany*, 68(6), 1333–1347. [Link]
- Liu, S., Wang, H., Zhang, J., Wu, B., & Wang, Y. (2022). Identification and functional characterization of three iridoid synthases in *Gardenia jasminoides*. PubMed. [Link]
- Pickett, J. A. (2022). Independent evolution of the iridoid biosynthetic pathway in plants and insects. ORCA - Cardiff University. [Link]
- Fujiwara, H., Tanaka, Y., Yonekura-Sakakibara, K., Fukuchi-Mizutani, M., Fukui, Y., Yamaguchi, M., Ashikari, T., & Kusumi, T. (2002).
- Zhang, Y., Chen, Z., Liu, Y., Lu, Y., He, J., & Li, M. (2023). Elucidation of Geniposide and Crocin Accumulation and Their Biosynthesis-Related Key Enzymes during *Gardenia jasminoides* Fruit Growth. MDPI. [Link]
- Zhang, Y., Chen, Z., Liu, Y., Lu, Y., He, J., & Li, M. (2023). Genes encoding key enzymes related to biosynthesis of geniposide and crocin.
- Zhou, M., & Memelink, J. (2016). Jasmonate-responsive transcription factors regulating plant secondary metabolism. *Biotechnology Advances*, 34(4), 441–449. [Link]

- Wang, P., Sun, L., Dai, H., & Li, Z. (2022). The Beneficial Effects of Geniposide on Glucose and Lipid Metabolism: A Review. *Drug Design, Development and Therapy*, 16, 3093–3106. [Link]
- Liu, W., Ning, Z., Zhang, Y., Wang, C., & Liu, Z. (2012). Transformation of Geniposide into Genipin by Immobilized β -Glucosidase in a Two-Phase Aqueous-Organic System. *Molecules*, 17(9), 10597–10608. [Link]
- Assay Genie. (n.d.). UGT Activity Assay / Ligand Screening Kit (Fluorometric). Assay Genie. [Link]
- Endo, T., & Taguchi, H. (1973). The Constituents of Gardenia jasminoides Geniposide and Genipin-gentiobioside. *Chemical and Pharmaceutical Bulletin*, 21(12), 2684-2688. [Link]
- Max Planck Institute for Chemical Ecology. (2022).
- Zhou, M., & Memelink, J. (2016). Jasmonate-responsive transcription factors regulating plant secondary metabolism.
- Wang, P., Sun, L., Dai, H., & Li, Z. (2022). Geniposide Beneficial Effects on Glucose & Lipid Metabolism. Dove Medical Press. [Link]
- Boonkham, W., Senawong, T., Rattanachai, T., & Phimolsiripol, Y. (2024). Enzymatic Conversion of Geniposide to Genipin: A Natural Blue Color Precursor and Biopolymer Film Crosslinker.
- Stawarska, O., Kuczer, M., & Kokotkiewicz, A. (2022). Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review. *International Journal of Molecular Sciences*, 23(21), 13391. [Link]
- Peng, K., Yang, L., Zhao, S., Chen, L., Zhao, F., & Qiu, F. (2013). Chemical constituents from the fruit of Gardenia jasminoides and their inhibitory effects on nitric oxide production. *Bioorganic & Medicinal Chemistry Letters*, 23(4), 1127–1131. [Link]
- Kouda, M., & Yakushiji, F. (2020). Total synthesis of geniposide (55).
- Wikipedia contributors. (2023). Geniposide. Wikipedia. [Link]
- Lichman, B. R., Godden, G. T., Hamilton, J. P., Palmer, L., Kamileen, M. O., Zhao, D., ... & O'Connor, S. E. (2020). In vivo characterization of key iridoid biosynthesis pathway genes in catnip (*Nepeta cataria*). *Plant direct*, 4(10), e00277. [Link]
- Köllner, T. G., David, A., Luck, K., & O'Connor, S. E. (2022). Biosynthesis of iridoid sex pheromones in aphids. *Proceedings of the National Academy of Sciences*, 119(48), e2211254119. [Link]
- Wang, J., Zhou, X., & Li, S. (2023). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. *Synthetic and Systems Biotechnology*, 8(3), 398–410. [Link]
- Zhang, X., Wang, X., Wang, X., et al. (2020). UDP-glucosyltransferase regulates grain size and abiotic stress tolerance associated with metabolic flux redirection in rice.

- Li, H., Chen, Y., Cheng, J., & Deng, Y. (2019). Antioxidative Property and Molecular Mechanisms Underlying Geniposide-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease. *Oxidative Medicine and Cellular Longevity*, 2019, 6076203. [Link]
- Zhang, Q., Li, M., Yang, L., et al. (2024).
- Lichman, B. R., Godden, G. T., Hamilton, J. P., Palmer, L., Kamileen, M. O., Zhao, D., ... & O'Connor, S. E. (2020).
- Li, T., & Li, S. (2023). Structure-function and engineering of plant UDP-glycosyltransferase. *Synthetic and Systems Biotechnology*, 8(4), 570-580. [Link]
- Schweiger, W., Pasquet, J., Nussbaumer, T., et al. (2022). Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment. MDPI. [Link]
- Radominska-Pandya, A., Bratton, S., & Little, J. M. (2001). Measurements of UDP-glucuronosyltransferase (UGT) activities. *Current protocols in toxicology*, Chapter 4, Unit 4.7. [Link]
- Li, T., & Li, S. (2023). Structure-Function and Engineering of Plant UDP-Glycosyltransferase.
- Le Roy, J., Lemaire, O., Stévant, D., et al. (2023). Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants. MDPI. [Link]
- Lee, S., Kim, B. G., & Ahn, J. H. (2024).

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Sources

- 1. The Constituents of Gardenia jasminoides Geniposide and Genipin-gentiobioside [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Final step in the biosynthesis of iridoids elucidated [mpg.de]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (*Nepeta cataria*) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (*Olea europaea*) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and functional characterization of three iridoid synthases in *Gardenia jasminoides* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iridoid-specific Glucosyltransferase from *Gardenia jasminoides* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
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